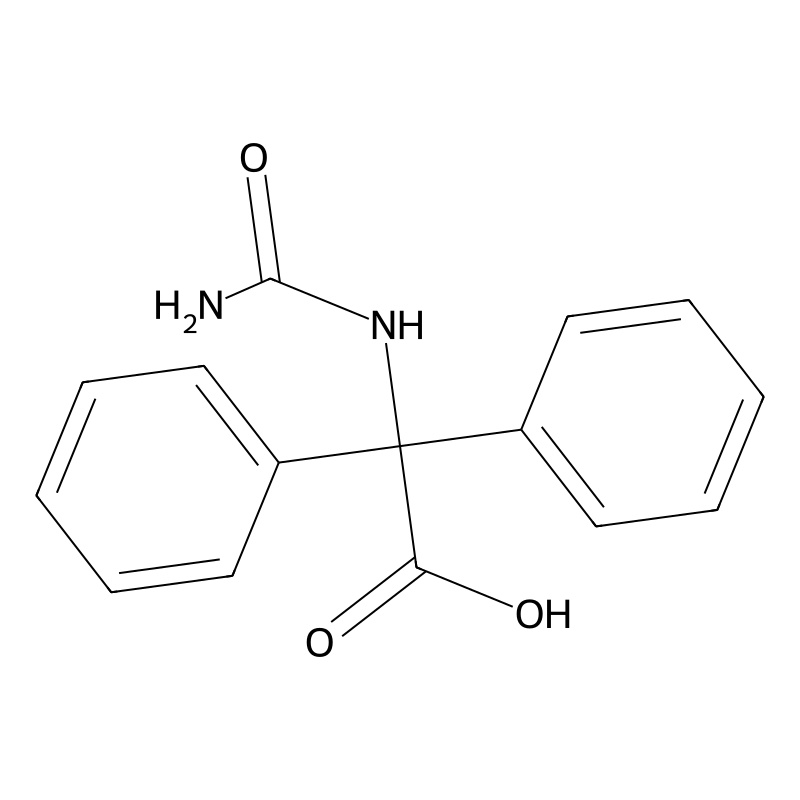

Diphenylhydantoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Phenytoin Metabolism and Toxicity:

DPHA plays a crucial role in studying phenytoin's metabolism and potential toxicity. By analyzing the levels of DPHA in the body, researchers can gain insights into how individuals metabolize phenytoin and identify potential risk factors for adverse effects associated with the drug []. This information is vital for optimizing phenytoin therapy and ensuring patient safety.

Investigating DPHA's Potential Biological Activities:

Recent research has explored the possibility of DPHA exhibiting its own biological activities beyond its association with phenytoin. Studies suggest that DPHA might possess:

- Antioxidant properties: DPHA may help protect cells from damage caused by free radicals, potentially offering benefits in conditions associated with oxidative stress [].

- Antimicrobial effects: DPHA has shown some activity against certain bacterial and fungal strains, warranting further investigation into its potential as an antimicrobial agent [, ].

Diphenylhydantoic acid, also known as 5,5-diphenylhydantoin, is a chemical compound with the molecular formula CHNO. It is categorized as a hydantoin derivative and is structurally characterized by two phenyl groups attached to the nitrogen atoms of the hydantoin ring. This compound exhibits weak acidic properties with a pKa around 8.3 . Diphenylhydantoic acid is primarily recognized for its role in pharmacology, particularly as a precursor to phenytoin, an anticonvulsant medication used to manage epilepsy.

- Decarboxylation: Under certain conditions, diphenylhydantoic acid can lose carbon dioxide to form phenytoin.

- Oxidation: The compound can be oxidized to yield various derivatives, including hydroxylated forms.

- Sulfonation: Reaction with sulfonating agents can produce sulfonate derivatives, which may enhance solubility or alter biological activity .

Diphenylhydantoic acid and its derivatives exhibit notable biological activities. Primarily, phenytoin, derived from diphenylhydantoic acid, functions as an anticonvulsant by stabilizing neuronal membranes and inhibiting repetitive firing of action potentials through blockade of voltage-gated sodium channels. This mechanism reduces the likelihood of seizures in epileptic patients . Additionally, diphenylhydantoic acid has been studied for potential anti-inflammatory and analgesic properties.

Synthesis of diphenylhydantoic acid can be achieved through several methods:

- Condensation Reaction: The most common method involves the reaction of benzaldehyde with urea in the presence of a base such as sodium ethoxide. This reaction leads to the formation of diphenylhydantoic acid through cyclization.text

Benzaldehyde + Urea → Diphenylhydantoic Acid - Oxidative Methods: Benzoin can be oxidized to benzil and subsequently reacted with urea to yield diphenylhydantoic acid .

- Alternative Routes: Other synthetic routes may involve using different aldehydes or modifying reaction conditions to optimize yield and purity .

Diphenylhydantoic acid has several applications:

- Pharmaceuticals: It serves as a precursor for phenytoin, widely used in treating epilepsy.

- Research: The compound is utilized in studies investigating sodium channel modulation and its effects on neuronal excitability.

- Chemical Intermediates: It is employed in synthesizing other organic compounds and pharmaceuticals due to its reactive functional groups.

Research has demonstrated that diphenylhydantoic acid interacts with various biological systems:

- Drug Interactions: Phenytoin's metabolism can be influenced by genetic polymorphisms in liver enzymes such as CYP2C9 and CYP2C19, affecting its efficacy and safety profile .

- Toxicological Studies: Investigations have shown that metabolites of diphenylhydantoic acid may contribute to adverse effects like hepatotoxicity and skin reactions (e.g., Stevens-Johnson syndrome) when used therapeutically .

Diphenylhydantoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Primary Use | Unique Features |

|---|---|---|---|

| Phenytoin | 5,5-Diphenyl derivative | Anticonvulsant | Voltage-gated sodium channel blocker |

| 5-Methyl-5-phenylhydantoin | Methyl group at position 5 | Anticonvulsant | Increased lipophilicity |

| 5-(p-Hydroxyphenyl)-5-phenylhydantoin | Hydroxyl group at para position | Metabolite of phenytoin | Potentially more reactive |

| Ethosuximide | Succinimide derivative | Antiepileptic | Different mechanism (calcium channel blocker) |

| Carbamazepine | Dibenzazepine derivative | Antiepileptic | Modulates sodium channels differently |

Diphenylhydantoic acid's unique combination of two phenyl groups contributes to its specific pharmacological properties and metabolic pathways, distinguishing it from other compounds in this category.

The synthesis of diphenylhydantoic acid relies primarily on well-established classical methodologies that have been refined over more than a century. The most fundamental approach involves the Biltz synthesis, which represents the condensation of benzil with urea under basic conditions [1] [2]. This method, first reported in 1908, proceeds through a carefully orchestrated sequence involving nucleophilic attack, cyclization, and molecular rearrangement [3].

The classical mechanism begins with the formation of potassium ureate from urea and potassium hydroxide, creating a highly nucleophilic species [3]. This activated nucleophile attacks the carbonyl carbon of benzil, leading to the formation of a tetrahedral intermediate. The subsequent cyclization generates a cyclic diol intermediate, which undergoes a characteristic pinacol-type rearrangement involving 1,2-phenyl migration to yield the final hydantoin product [4] [5].

Alternative classical routes include the Bucherer-Bergs reaction, which employs aldehydes or ketones with potassium cyanide and ammonium carbonate [6]. This multicomponent approach typically achieves yields ranging from 65-78% and represents one of the most convenient general methods for hydantoin preparation [7]. The Urech synthesis provides another classical pathway, utilizing amino acids with potassium cyanate, though yields are generally lower at approximately 35.2% [8].

Benzil-Urea Cyclization Pathways

The benzil-urea cyclization represents the cornerstone reaction for diphenylhydantoic acid synthesis, proceeding through a complex mechanistic pathway that has been extensively investigated through modern analytical techniques [3] [9]. Recent mechanistic studies utilizing in-situ Raman spectroscopy have provided unprecedented insight into the transformation process, revealing the exact moment of molecular rearrangement during the reaction [9].

The cyclization pathway initiates with the formation of potassium ureate, which exhibits significantly enhanced nucleophilicity compared to neutral urea [3]. The ureate anion performs nucleophilic addition to benzil, forming an intermediate that rapidly cyclizes to generate a 4,5-diphenyl-4,5-dihydroxy-2-imidazolidinone structure [4]. This cyclic diol intermediate represents a critical species in the reaction pathway, as confirmed by both spectroscopic monitoring and isolation studies [9].

The key transformation involves a pinacol-type rearrangement where one phenyl group undergoes 1,2-migration with concomitant dehydration [4] [5]. This rearrangement is driven by the formation of a more stable carbocation intermediate, which is stabilized through resonance with the adjacent nitrogen lone pair [5]. The stereochemical outcome demonstrates complete retention of configuration during the migration process, indicating a concerted mechanism [10].

Product selectivity studies have revealed preferential formation of the α-hydantoin isomer over the β-series, attributed to reduced steric hindrance in the transition state leading to the α-product [1]. The reaction stoichiometry significantly influences product distribution, with equimolar amounts of benzil and urea providing optimal selectivity while minimizing formation of the double condensation byproduct 3a,6a-diphenylglycoluril [3].

Base-Catalyzed Reaction Mechanisms

Base catalysis plays a fundamental role in diphenylhydantoic acid synthesis, with the choice and concentration of base dramatically affecting both reaction rate and product yield [11] [12]. Potassium hydroxide has emerged as the most effective base, consistently providing superior results compared to sodium hydroxide, potassium tert-butoxide, and other basic systems [3] [13].

The base-catalyzed mechanism involves multiple functions: deprotonation of urea to generate the nucleophilic ureate anion, activation of the carbonyl system through coordination, and facilitation of the pinacol rearrangement through proton abstraction and donation cycles [11]. Mechanistic investigations indicate that two equivalents of potassium hydroxide provide optimal conditions, with the first equivalent generating the ureate nucleophile and the second facilitating the rearrangement process [3].

Detailed kinetic studies have established that the rate-determining step involves nucleophilic attack by the urea anion on benzil, followed by rapid cyclization and slower rearrangement [14]. The reaction exhibits first-order kinetics with respect to benzil concentration, supporting the proposed mechanism where benzil activation is the controlling factor [14].

The base concentration effects extend beyond simple stoichiometry, influencing the equilibrium between different intermediate species and affecting the overall reaction pathway [12]. Higher base concentrations can lead to increased side reactions, including formation of benzoic acid derivatives through oxidative cleavage pathways [3].

Green Chemistry Approaches to Synthesis

Modern synthetic methodology has embraced green chemistry principles to develop more environmentally sustainable routes to diphenylhydantoic acid [15] [16]. These approaches focus on solvent reduction, energy efficiency, atom economy, and waste minimization while maintaining or improving synthetic yields [17] [18].

Solvent-free synthesis represents a significant advancement, utilizing magnetic iron oxide nanoparticles as heterogeneous catalysts to achieve excellent yields (94%+) without organic solvents [19]. This approach operates at moderate temperatures (70°C) and provides easy catalyst recovery through magnetic separation, addressing multiple green chemistry principles simultaneously [19].

Microwave-assisted synthesis has emerged as a powerful green technology, reducing reaction times from hours to minutes while improving yields [20] [21]. The microwave approach utilizing DMSO as solvent achieves 80% yields in just 30 minutes compared to 36% yields in conventional heating over 2 hours [20]. This technology provides rapid heating, uniform temperature distribution, and reduced energy consumption [21].

Aqueous reaction media represents another green chemistry innovation, with water-based systems achieving comparable yields to traditional organic solvents while eliminating environmental concerns [17] [18]. The use of water as the primary solvent, combined with microwave activation, provides a particularly attractive combination of sustainability and efficiency [18].

Mechanochemical synthesis offers a completely solvent-free approach using ball milling technology to achieve chemical transformation through mechanical energy [3] [22]. This method has demonstrated yields of 73% for phenytoin synthesis while eliminating all solvent requirements and reducing reaction times [3].

Ultrasound-Assisted Continuous Flow Synthesis

Ultrasound-assisted synthesis represents a cutting-edge approach that combines acoustic cavitation effects with continuous flow processing to achieve enhanced reaction efficiency [23] [24]. This methodology has demonstrated remarkable improvements in both yield and reaction time compared to conventional batch processes [23] [25].

The ultrasound-assisted approach operates through cavitation phenomena, creating localized high-energy environments that facilitate molecular mixing and reaction acceleration [23]. When applied to diphenylhydantoic acid synthesis, this method achieves yields of 90%+ at room temperature in just 15-30 minutes, representing a significant improvement over conventional approaches [23] [24].

Continuous flow implementation of ultrasound-assisted synthesis provides additional advantages including consistent product quality, scalability, and improved process control [26]. The flow approach enables precise control of residence time, temperature, and reactant mixing, leading to more reproducible results [26].

Recent studies have demonstrated that ultrasound-assisted continuous flow synthesis achieves an average yield of 67% across multiple experimental runs, compared to 47-62% for conventional batch processes [25]. The technology also enables processing of sterically hindered substrates that perform poorly under conventional conditions [23].

The mechanism of ultrasound enhancement involves acoustic streaming and microjet formation during cavitation bubble collapse, creating intense local mixing and mass transfer enhancement [23]. This effect is particularly beneficial for heterogeneous reactions where interface dynamics control the overall reaction rate [24].

Mechanistic Investigations of Phenyl Migration

The phenyl migration step represents the most intriguing mechanistic aspect of diphenylhydantoic acid synthesis, involving a 1,2-intramolecular rearrangement that has been extensively studied using advanced analytical techniques [9]. Recent mechanochemical studies utilizing real-time Raman spectroscopy have provided direct observation of this transformation at the molecular level [9].

The migration mechanism proceeds through a bridging phenonium intermediate that stabilizes the developing positive charge during the rearrangement [10]. Deuterium labeling studies have confirmed the intramolecular nature of the rearrangement, showing primary isotope effects that support C-C bond breaking as part of the rate-determining process.

Computational investigations using density functional theory calculations support a concerted mechanism where phenyl migration and C-O bond formation occur simultaneously [9]. The calculated activation barriers correlate well with experimental observations, providing theoretical validation of the proposed mechanism [9].

Stereochemical studies have demonstrated complete retention of configuration during the phenyl migration, indicating that the rearrangement proceeds through a tight ion pair mechanism rather than a dissociative pathway [10]. This stereochemical fidelity has been confirmed through X-ray crystallographic analysis of products derived from enantiomerically pure starting materials [10].

Temperature effects on the migration process reveal that higher temperatures favor the rearrangement, with optimal conditions typically requiring heating to 78-100°C [21]. The temperature dependence follows Arrhenius behavior, consistent with a thermally activated process involving significant reorganization energy.

Comparative Yield Analysis Between Synthetic Routes

A comprehensive analysis of synthetic methodologies reveals significant variations in efficiency across different approaches, with modern green chemistry and flow processing techniques generally providing superior performance compared to classical methods [25].

Classical Biltz synthesis using conventional heating typically achieves yields of 36-62% with reaction times of 2-6 hours [2]. However, significant improvements are possible through optimization of reaction conditions, with yields reaching 44% under carefully controlled stoichiometry [2].

Microwave-assisted approaches demonstrate substantial improvements, with DMSO-based systems achieving 80% yields in just 30 minutes [20]. The combination of rapid heating and uniform temperature distribution provides superior reaction control compared to conventional thermal methods [21].

Ultrasound-assisted synthesis emerges as particularly effective, achieving yields of 90%+ at room temperature [23] [24]. This methodology provides exceptional energy efficiency while maintaining high product quality and minimal side reaction formation [23].

Continuous flow processing represents the state-of-the-art approach, with the Bucherer-Bergs reaction achieving 91% yields in 30 minutes at 120°C and 20 bar pressure [26]. The enhanced interfacial area and precise process control enable near-quantitative conversions even for challenging substrates [26].

Green chemistry approaches using heterogeneous catalysis achieve remarkable yields (94%+) under solvent-free conditions [19]. The combination of environmental sustainability and high efficiency makes these approaches particularly attractive for industrial applications [19].

Two-phase systems utilizing phase-transfer catalysis provide yields of 87-93% while reducing side product formation [20]. This approach offers an excellent balance of efficiency and practicality for laboratory-scale synthesis [11].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard